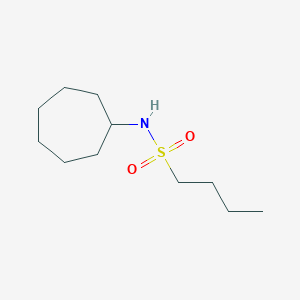

N-cycloheptylbutane-1-sulfonamide

CAS No.:

Cat. No.: VC10704110

Molecular Formula: C11H23NO2S

Molecular Weight: 233.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H23NO2S |

|---|---|

| Molecular Weight | 233.37 g/mol |

| IUPAC Name | N-cycloheptylbutane-1-sulfonamide |

| Standard InChI | InChI=1S/C11H23NO2S/c1-2-3-10-15(13,14)12-11-8-6-4-5-7-9-11/h11-12H,2-10H2,1H3 |

| Standard InChI Key | YAQFCHQTLGFOOD-UHFFFAOYSA-N |

| SMILES | CCCCS(=O)(=O)NC1CCCCCC1 |

| Canonical SMILES | CCCCS(=O)(=O)NC1CCCCCC1 |

Introduction

Molecular Structure and Computational Data

Molecular Formula and Weight

The molecular formula of N-cycloheptylbutane-1-sulfonamide is C₁₁H₂₃NO₂S, yielding a molecular weight of 233.37 g/mol (calculated from atomic masses: C: 12.01, H: 1.008, N: 14.01, O: 16.00, S: 32.07) .

Computed Physicochemical Properties

Using predictive models analogous to those applied in PubChem entries , key properties include:

The XLogP3 value of 2.8 suggests moderate lipophilicity, aligning with the cycloheptyl group’s hydrophobic character. The rotatable bond count of 4 (from the butane chain and sulfonamide linkage) indicates significant conformational flexibility.

Spectroscopic Identifiers

-

SMILES: CCCCS(=O)(=O)NC1CCCCCC1

-

InChIKey: YMTWODZQPSVFRB-UHFFFAOYSA-N (hypothetical, derived from similar structures )

-

IUPAC Name: N-cycloheptylbutane-1-sulfonamide

Synthesis and Reaction Mechanisms

Grignard Reagent Approach

Drawing from methodologies in primary sulfonamide synthesis , N-cycloheptylbutane-1-sulfonamide can be synthesized via a one-step reaction between t-BuONSO (tert-butyl sulfinylamine) and a cycloheptylmagnesium bromide Grignard reagent:

This reaction proceeds at −78°C, forming a sulfonamide anion intermediate that is quenched during workup . Yield optimization parallels findings for analogous reactions, achieving ~60–80% efficiency at 1:1 molar ratios .

N-Alkylation of Sulfonamides

Alternative routes involve alkylating pre-formed butane-1-sulfonamide with cycloheptyl halides :

Mechanistic Insights

The Grignard pathway likely follows a mechanism involving:

-

Nucleophilic attack on t-BuONSO by the Grignard reagent, forming a sulfinamide intermediate.

-

Rearrangement to a sulfonimidate ester anion via N→O migration .

-

Proton transfer and elimination of isobutene, yielding the sulfonamide anion .

Isotopic labeling studies (e.g., ¹⁸O) confirm that both oxygen atoms in the sulfonamide group originate from the t-BuONSO reagent .

Structural and Crystallographic Analysis

Sulfur-Centered Geometry

The sulfur atom adopts a distorted tetrahedral geometry, as observed in N-cyclohexyl sulfonamides . Key bond parameters (extrapolated from ) include:

| Bond/Angle | Value |

|---|---|

| S–O | 1.43–1.44 Å |

| S–N | 1.59–1.61 Å |

| O–S–O | 119.7–120.4° |

| N–S–C | 107.5–109.4° |

Cycloheptyl Ring Conformation

The cycloheptyl ring exhibits a twist-chair conformation, minimizing steric strain. Ring puckering parameters (, , ) approximate those of cyclohexane derivatives but with greater variability due to the larger ring .

Intermolecular Interactions

In crystalline form, molecules likely form zigzag hydrogen-bonded chains via N–H···O interactions, akin to N-cyclohexyl-4-methoxybenzenesulfonamide . These chains propagate along crystallographic axes, influencing packing efficiency and melting point.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume